molecular formula C13H9N3OS B13108884 2-Quinolinecarboxamide, N-2-thiazolyl- CAS No. 313687-86-4

2-Quinolinecarboxamide, N-2-thiazolyl-

Cat. No.: B13108884
CAS No.: 313687-86-4
M. Wt: 255.30 g/mol
InChI Key: BZFYMVNNVFSVCX-UHFFFAOYSA-N
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Description

2-Quinolinecarboxamide, N-2-thiazolyl- is a chemical compound that combines the structural features of quinoline and thiazole. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolinecarboxamide, N-2-thiazolyl- typically involves the reaction of quinolinecarboxylic acid derivatives with thiazole-containing amines. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the quinolinecarboxylic acid and the thiazole amine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of 2-Quinolinecarboxamide, N-2-thiazolyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Quinolinecarboxamide, N-2-thiazolyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxylic acids or thiazole sulfoxides, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxamide, N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division . The compound’s ability to interact with multiple targets makes it a versatile tool for studying various biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Quinolinecarboxamide, N-2-thiazolyl- is unique due to its combined quinoline and thiazole structures, which confer distinct chemical and biological properties

Properties

CAS No.

313687-86-4

Molecular Formula

C13H9N3OS

Molecular Weight

255.30 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)quinoline-2-carboxamide

InChI

InChI=1S/C13H9N3OS/c17-12(16-13-14-7-8-18-13)11-6-5-9-3-1-2-4-10(9)15-11/h1-8H,(H,14,16,17)

InChI Key

BZFYMVNNVFSVCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=NC=CS3

solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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